

## **Fundamental characteristics of suramin sodium**

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | Suramin   |           |
| Cat. No.:            | B15564017 | Get Quote |

An In-depth Technical Guide on the Fundamental Characteristics of **Suramin** Sodium

Audience: Researchers, scientists, and drug development professionals.

## **Executive Summary**

Suramin sodium is a polysulfonated naphthylurea that has been in clinical use for over a century, primarily for the treatment of parasitic diseases such as African trypanosomiasis (sleeping sickness) and onchocerciasis (river blindness)[1][2][3]. Its complex and multifaceted mechanism of action, however, has led to extensive research into its potential as an antiviral, anticancer, and anti-inflammatory agent, and more recently, for conditions like autism spectrum disorder[2][4][5]. Suramin is a symmetrical molecule that is highly negatively charged at physiological pH, a characteristic that dictates its broad and often non-specific interactions with a multitude of biological targets[6]. This guide provides a comprehensive overview of the core physicochemical properties, complex mechanisms of action, pharmacokinetic profile, and key experimental methodologies associated with suramin sodium.

## **Physicochemical Properties**

**Suramin** is typically administered as its hexasodium salt to ensure water solubility[1]. The molecule is large, symmetrical, and polyanionic, features that are central to its pharmacological profile.



| Property          | Value                                                                                                                                                                                                                  | Source |
|-------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|--------|
| IUPAC Name        | hexasodium;8-[[4-methyl-3-[[3-<br>[[3-[[2-methyl-5-[(4,6,8-<br>trisulfonatonaphthalen-1-<br>yl)carbamoyl]phenyl]carbamoyl<br>]phenyl]carbamoylamino]benz<br>oyl]amino]benzoyl]amino]napht<br>halene-1,3,5-trisulfonate | [7]    |
| Molecular Formula | C51H34N6Na6O23S6                                                                                                                                                                                                       | [7]    |
| Molar Mass        | 1429.2 g/mol                                                                                                                                                                                                           | [7]    |
| CAS Number        | 129-46-4                                                                                                                                                                                                               | [7]    |
| Appearance        | Solid                                                                                                                                                                                                                  | [8]    |
| Solubility        | Water: Very soluble (~10 mg/mL) Ethyl Alcohol: Slightly soluble Chloroform: Insoluble                                                                                                                                  | [6][7] |

## **Mechanism of Action**

The mechanism of action for **suramin** is not attributed to a single target but rather to its ability to inhibit a wide array of extracellular and intracellular proteins. Its polyanionic nature allows it to bind to positively charged domains on proteins, particularly ATP- and growth factor-binding sites.

## **Antiparasitic Activity**

**Suramin**'s primary clinical use is in treating early-stage African trypanosomiasis[1][9]. The mechanism, while not fully elucidated, is thought to involve the inhibition of key metabolic enzymes within the parasite.

• Enzyme Inhibition: **Suramin** inhibits trypanosomal glycolytic enzymes, such as glycerol-3-phosphate oxidase, disrupting the parasite's energy metabolism and leading to its death[4]. It is also thought to inhibit enzymes involved in the oxidation of reduced nicotinamide-adenine dinucleotide (NADH)[9][10].



 Uptake: Parasites are believed to selectively uptake suramin that is bound to low-density lipoproteins via receptor-mediated endocytosis[1].

## **Inhibition of Purinergic Signaling**

**Suramin** is a potent, non-selective antagonist of P2 purinergic receptors, which are crucial for various cellular functions including inflammation and immune responses[4][7][10]. By blocking these receptors, **suramin** can modulate ATP-mediated signaling pathways.



Click to download full resolution via product page

**Suramin**'s antagonism of P2 purinergic receptors.

## **Antagonism of Growth Factors**

**Suramin** can bind to and neutralize a range of growth factors, preventing them from binding to their cell surface receptors. This activity underlies its investigation as an anticancer agent[4] [11].

 Affected Growth Factors: It blocks the binding of Platelet-Derived Growth Factor (PDGF), Epidermal Growth Factor (EGF), Transforming Growth Factor-beta (TGF-β), Insulin-like Growth Factor I (IGF-I), Vascular Endothelial Growth Factor (VEGF), and basic Fibroblast Growth Factor (bFGF) to their respective receptors[7][11].



Mechanism: This interference inhibits downstream signaling pathways that promote cell proliferation, migration, and angiogenesis, which are hallmarks of cancer[7][12]. Interestingly, in some carcinoma models, suramin has been shown to paradoxically activate the EGFR pathway by inducing the release of membrane-bound TGF-α[13].



Click to download full resolution via product page

Inhibition of growth factor signaling by suramin.

## **Antiviral and Enzymatic Inhibition**

**Suramin** exhibits broad-spectrum antiviral properties by inhibiting enzymes critical for viral replication[4][14].

• Reverse Transcriptase Inhibition: It is a potent competitive inhibitor of reverse transcriptase, an enzyme essential for retroviruses like HIV[2][7][15]. The inhibition is competitive with the template-primer, suggesting interaction with the enzyme's substrate-binding site[15].



• Other Enzymes: **Suramin** also inhibits a variety of other enzymes, including DNA and RNA polymerases, sirtuins (SirT1, SirT2, SirT5), and topoisomerases[1][2][16][17]. This broad enzymatic inhibition contributes to its diverse biological effects and its toxicity profile.

| Target Enzyme /<br>Receptor          | IC50 / Ki Value          | Context                                     | Source |
|--------------------------------------|--------------------------|---------------------------------------------|--------|
| Reverse Transcriptase (RLV)          | K <sub>i</sub> : 0.54 μM | Competitive with template-primer            | [16]   |
| DNA Polymerase<br>Alpha              | K <sub>i</sub> : 0.35 μΜ | Competitive with template-primer            | [16]   |
| DNA Primase                          | K <sub>i</sub> : 2.6 μM  | Competitive with substrate                  | [16]   |
| E. coli RNA<br>Polymerase            | Κ <sub>i</sub> : 0.70 μΜ | Competitive with substrate                  | [16]   |
| Sirtuin 1 (SirT1)                    | IC50: 297 nM             | Potent sirtuin inhibitor                    | [17]   |
| Sirtuin 2 (SirT2)                    | IC50: 1.15 μM            | Potent sirtuin inhibitor                    | [17]   |
| DNA Topoisomerase II                 | IC50: 5 μM               | Competitive inhibitor                       | [17]   |
| P2X <sub>1</sub> Receptor (human)    | IC50: 0.05 μM            | Competitive<br>antagonist (at 1 μM<br>ATP)  | [18]   |
| P2X <sub>7</sub> Receptor<br>(human) | IC50: 2.8 μM             | Competitive<br>antagonist (at 10 μM<br>ATP) | [18]   |
| P2X7 Receptor<br>(NG108-15 cells)    | IC50: 40 μM              | Concentration-<br>dependent inhibition      | [19]   |
| Ryanodine Receptor 1                 | IC50: 4.9 μM             | Binds to intracellular target               | [6]    |

## **Pharmacokinetics and Metabolism**



**Suramin**'s pharmacokinetic profile is characterized by its poor oral bioavailability, high protein binding, and exceptionally long elimination half-life.

| Parameter                              | Value                            | Details                                                                              | Source      |
|----------------------------------------|----------------------------------|--------------------------------------------------------------------------------------|-------------|
| Administration                         | Intravenous (IV)<br>infusion     | Not orally<br>bioavailable. IM/SC<br>administration can<br>cause tissue necrosis.    | [1]         |
| Protein Binding                        | ~99.7%                           | Highly bound to serum proteins.                                                      | [1][20]     |
| Half-life (t1/2)                       | 41–78 days (average<br>~50 days) | One of the longest half-lives of any therapeutic agent.  Dose-independent.           | [1][14][20] |
| Distribution                           | Volume (Vd): 31.5–<br>109 L      | Does not distribute well into cerebrospinal fluid (CSF).                             | [1][21]     |
| Metabolism                             | Not extensively metabolized      | The majority of the drug is eliminated unchanged.                                    | [1]         |
| Elimination                            | Primarily renal                  | ~80% is eliminated via<br>the kidneys. Can be<br>detected in urine for<br>>140 days. | [1][14]     |
| C <sub>max</sub> (10 mg/kg dose)       | 161 ± 15.4 μg/mL                 | Following a single 30-<br>minute IV infusion in<br>healthy volunteers.               | [21]        |
| AUC <sub>0-140</sub> d (10 mg/kg dose) | 13.7 ± 2.7 h·mg/mL               | Following a single 30-<br>minute IV infusion in<br>healthy volunteers.               | [21]        |

# **Experimental Protocols**



## **Protocol: Pharmacokinetic Analysis in Humans**

This protocol describes a method for quantifying **suramin** in human plasma and urine, based on a Phase I clinical study[14][21][22].



Click to download full resolution via product page

Workflow for a human pharmacokinetic study of **suramin**.

• 1. Dosing and Sample Collection: Administer **suramin** sodium as a 30-minute IV infusion. Collect venous blood samples into K2EDTA tubes at specified time points (e.g., pre-infusion, during infusion, and at multiple points up to 140 days post-infusion). Collect 24-hour urine samples for the first 7 days, followed by spot urine samples at later time points[21].



- 2. Sample Processing: Centrifuge blood samples at approximately 1700 g for 10 minutes to separate plasma. Transfer the supernatant (plasma) to labeled tubes and store at -80°C until analysis[21].
- 3. Bioanalytical Method: Utilize a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for quantification.
  - Chromatography: Employ a C18 reverse-phase column (e.g., ACE 3 C18-AR, 50 × 2.1 mm) with a gradient elution mobile phase[22].
  - Mass Spectrometry: Perform quantification using multiple reaction monitoring (MRM) in negative ion mode. The transition for **suramin** is m/z 647 → 382. An internal standard (e.g., **suramin**-d8, m/z 651.1 → 382) should be used[21].
- 4. Data Analysis: Construct calibration curves and determine plasma and urine concentrations. Use pharmacokinetic software to calculate parameters such as C<sub>max</sub>, AUC, t<sub>1</sub>/<sub>2</sub>, clearance (CL), and volume of distribution (Vd)[21].

# Protocol: In Vivo Antiparasitic Efficacy Assay (Mouse Model)

This protocol outlines a method to assess the efficacy of **suramin** against Trypanosoma species in an experimental mouse model[23].

- 1. Infection: Experimentally infect mice (e.g., Swiss albino) with a specific isolate of Trypanosoma evansi via intraperitoneal injection.
- 2. Parasitemia Monitoring: Monitor the progression of infection daily by examining tail vein blood smears under a microscope to count parasites.
- 3. Treatment: Once a consistent parasitemia is established (e.g., 3 days post-infection), administer **suramin** sodium via a specified route (e.g., intramuscularly) at a defined dose (e.g., a single 10 mg/kg dose)[23]. Include positive control (infected, untreated) and negative control (uninfected) groups.
- 4. Efficacy Assessment:



- Microscopy: Continue daily monitoring of blood smears. The absence of parasites for a defined period (e.g., 50 days) indicates curative efficacy[23].
- PCR: At the end of the observation period, collect blood and perform a species-specific PCR for T. evansi DNA to confirm the absence of parasites, which is more sensitive than microscopy[23].

## **Clinical Considerations and Adverse Effects**

**Suramin** administration requires careful medical supervision due to a significant number of side effects[1][3].

- Common Adverse Events: Nausea, vomiting, diarrhea, headache, skin tingling, and weakness are common[1][4]. Skin reactions, including maculopapular eruptions, can occur in a majority of patients[24].
- Serious Adverse Events: More severe effects include kidney damage (proteinuria), adrenal
  insufficiency, blood dyscrasias, and peripheral neuropathy[11][25]. An immediate
  hypersensitivity reaction leading to shock and loss of consciousness can occur, necessitating
  a test dose[9][25].
- Monitoring: Due to its potential for renal toxicity and its long half-life, patients must be hospitalized and monitored during treatment[3]. Plasma levels should be monitored in longterm therapy to avoid toxic concentrations (>350 µg/mL)[21].

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Suramin Wikipedia [en.wikipedia.org]
- 2. What is Suramin Sodium used for? [synapse.patsnap.com]
- 3. Suramin (injection route) Side effects & dosage Mayo Clinic [mayoclinic.org]

## Foundational & Exploratory





- 4. What is the mechanism of Suramin Sodium? [synapse.patsnap.com]
- 5. Randomized clinical trial of low dose suramin intravenous infusions for treatment of autism spectrum disorder PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Suramin Sodium | C51H34N6Na6O23S6 | CID 8514 PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Suramin | C51H40N6O23S6 | CID 5361 PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Suramin: Parasite Uses, Warnings, Side Effects, Dosage [medicinenet.com]
- 10. go.drugbank.com [go.drugbank.com]
- 11. Suramin: an anticancer drug with a unique mechanism of action PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Suramin inhibits proliferation and DNA synthesis in transitional carcinoma cell lines PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Suramin, an experimental chemotherapeutic drug, activates the receptor for epidermal growth factor and promotes growth of certain malignant cells PMC [pmc.ncbi.nlm.nih.gov]
- 14. Phase I, Single-Dose Study to Assess the Pharmacokinetics and Safety of Suramin in Healthy Chinese Volunteers PMC [pmc.ncbi.nlm.nih.gov]
- 15. Suramin: a potent inhibitor of the reverse transcriptase of RNA tumor viruses PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Differential inhibition of various deoxyribonucleic and ribonucleic acid polymerases by suramin PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. file.medchemexpress.com [file.medchemexpress.com]
- 18. Antagonism by the suramin analogue NF279 on human P2X(1) and P2X(7) receptors -PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Clinical pharmacokinetics of suramin in patients with HTLV-III/LAV infection PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. dovepress.com [dovepress.com]
- 22. researchgate.net [researchgate.net]
- 23. Susceptibility of Brazilian isolates of Trypanosoma evansi to suramin sodium: test in experimentally infected mice PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Suramin-induced skin reactions PubMed [pubmed.ncbi.nlm.nih.gov]



- 25. Suramin sodium (suramin) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- To cite this document: BenchChem. [Fundamental characteristics of suramin sodium].
   BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15564017#fundamental-characteristics-of-suramin-sodium]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com